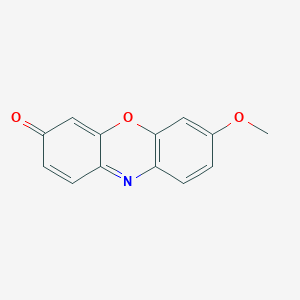

7-Methoxy-3H-phenoxazin-3-one

Vue d'ensemble

Description

Méthoxyresorufine: (Numéro CAS : 5725-89-3) est un substrat fluorogène principalement utilisé pour évaluer l'activité des isoformes du cytochrome P450 (CYP), en particulier CYP1A1 et CYP1A2 . Il appartient à la classe des dérivés de la phénoxazinone et présente une fluorescence lors du métabolisme enzymatique.

Méthodes De Préparation

Voies de synthèse :

La synthèse de la méthoxyresorufine implique les étapes suivantes :

O-déméthylation : La méthoxyresorufine est synthétisée par O-déméthylation de , ce qui entraîne l'élimination du groupe méthoxy (CH₃O) de la molécule de resorufine.

Conditions de réaction : La réaction d'O-déméthylation se produit généralement dans des conditions douces en utilisant des enzymes spécifiques (CYP1A1 ou CYP1A2) dans les systèmes biologiques.

Production industrielle :

La méthoxyresorufine n'est pas produite industriellement à grande échelle. Au lieu de cela, elle sert d'outil de recherche précieux dans les laboratoires.

Analyse Des Réactions Chimiques

La méthoxyresorufine subit une O-déméthylation enzymatique par CYP1A1/2, conduisant à la libération de resorufine . La fluorescence de la resorufine peut être quantifiée pour évaluer l'activité de CYP1A1/2 . Les réactifs et les conditions courants pour cette réaction comprennent l'utilisation de microsomes hépatiques, de NADPH (cofacteur) et d'isoformes enzymatiques spécifiques.

4. Applications de la recherche scientifique

La méthoxyresorufine trouve des applications dans divers domaines scientifiques :

Toxicologie : Elle aide à évaluer l'activité de CYP1A1/2, qui joue un rôle crucial dans le métabolisme des xénobiotiques.

Études de métabolisme des médicaments : Les chercheurs l'utilisent pour étudier les interactions et le métabolisme des médicaments.

Surveillance environnementale : Les dosages basés sur la méthoxyresorufine sont utilisés pour évaluer les polluants environnementaux et leur impact sur les enzymes CYP.

5. Mécanisme d'action

Lorsqu'elle pénètre dans les cellules, la méthoxyresorufine est métabolisée par CYP1A1/2. La resorufine résultante peut interagir avec des cibles cellulaires, affectant diverses voies. Les cibles moléculaires exactes et les effets en aval peuvent varier en fonction du contexte spécifique.

Applications De Recherche Scientifique

Chemical Applications

Fluorescent Dye

7-Methoxy-3H-phenoxazin-3-one is extensively utilized as a fluorescent dye in chemical assays and experiments. Its ability to absorb light at specific wavelengths and emit light at different wavelengths makes it suitable for fluorescence microscopy and other imaging techniques. This property is particularly valuable in studying molecular interactions and cellular processes.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various aminophenoxazinone derivatives, which have been evaluated for their phytotoxicity and potential applications in agriculture . This includes the synthesis of derivatives that exhibit selective activity against certain plant species, showcasing its utility in agrochemical formulations.

Biological Applications

Histone Deacetylase Inhibition

Research indicates that this compound acts as a histone deacetylase (HDAC) inhibitor, which is significant for cancer therapy. HDAC inhibitors play a crucial role in modifying chromatin structure and regulating gene expression, making them potential agents for treating various cancers . In vitro studies have demonstrated that this compound can inhibit HDAC activity in tumor cells while exhibiting low toxicity towards non-malignant cells .

Allelopathic Effects

This compound also exhibits allelopathic properties, influencing the growth of neighboring plants by interfering with their molecular and cellular processes. This characteristic is particularly relevant in understanding plant competition and developing natural herbicides .

Medical Applications

Diagnostic Imaging

In medical research, this compound is explored for its potential use in diagnostic imaging. Its fluorescent properties allow it to serve as a marker in various medical tests, facilitating the visualization of biological samples.

Anti-inflammatory Properties

Studies suggest that phenoxazinones may possess anti-inflammatory effects alongside their anticancer activities. This dual functionality could lead to the development of new therapeutic strategies for treating inflammatory diseases .

Agricultural Applications

Phytotoxicity Studies

Recent evaluations of aminophenoxazinone derivatives have shown promising results regarding their phytotoxicity on agricultural weeds and crops. These studies are crucial for developing eco-friendly herbicides that can manage weed populations without harming desirable crops .

Summary Table of Applications

Case Study 1: HDAC Inhibition

A study investigated the effects of this compound on hepatoma cell lines (HepG2). The results indicated a concentration-dependent inhibition of HDAC activity, leading to increased acetylation of histones associated with tumor suppression . The compound demonstrated significant cytotoxic effects on cancer cells while maintaining low toxicity on primary human hepatocytes.

Case Study 2: Allelopathic Effects

Research focusing on the allelopathic potential of phenoxazinones revealed that this compound could effectively reduce the competitiveness of neighboring plants by altering their growth patterns through biochemical pathways . This finding supports its potential application as a natural herbicide.

Mécanisme D'action

Upon entering cells, Methoxyresorufin is metabolized by CYP1A1/2. The resulting resorufin can interact with cellular targets, affecting various pathways. the exact molecular targets and downstream effects may vary depending on the specific context.

Comparaison Avec Des Composés Similaires

Bien que la méthoxyresorufine soit unique en raison de son interaction spécifique avec CYP1A1/2, d'autres composés apparentés comprennent :

Resorufine : Le composé parent à partir duquel la méthoxyresorufine est dérivée.

Benzyloxyresorufine : Un autre substrat préférentiellement métabolisé par CYP2B chez les rongeurs.

Activité Biologique

7-Methoxy-3H-phenoxazin-3-one, also known as 2-amino-7-methoxy-3H-phenoxazin-3-one, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, focusing on its potential as an antimicrobial and anticancer agent, along with its mechanisms of action and relevant research findings.

This compound belongs to the phenoxazinone class of compounds, characterized by a phenolic structure that can influence various biological activities. Its chemical structure allows it to interact with multiple biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines:

-

Cytotoxicity : The compound demonstrates cytotoxic effects against several cancer types, including gastric and colon cancers. For instance, studies show that it can induce apoptosis in cancer cells by altering the intracellular pH and disrupting mitochondrial function. The half maximal inhibitory concentration (IC50) values for different cancer cell lines have been reported as follows:

These values indicate potent activity at relatively low concentrations .

Cell Line IC50 (µM) MKN45 (Gastric) 6–12 HT-29 (Colon) 16.7 LoVo-1 (Colon) 20.03

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- pH Modulation : It has been shown to significantly decrease the intracellular pH of cancer cells, which is linked to the induction of apoptotic pathways .

- Histone Deacetylase Inhibition : The compound acts as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression that promote apoptosis .

- Mitochondrial Dysfunction : Treatment with this compound causes depolarization of mitochondria, activating caspases and triggering apoptotic events .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Studies have shown that it possesses activity against various bacterial strains, suggesting its utility in treating infections .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Gastric Cancer Model : In a study involving human gastric cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptosis markers compared to untreated controls .

- Colon Cancer Model : Another study demonstrated that administration of this compound led to reduced tumor growth in mouse models of colon cancer, correlating with improved metabolic profiles and reduced adipose tissue mass .

Propriétés

IUPAC Name |

7-methoxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c1-16-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYYMGDYROYBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205859 | |

| Record name | 7-Methoxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5725-89-3 | |

| Record name | 7-Methoxyresorufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.